molecular formula C27H30N6OS B2874414 N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 953985-96-1

N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2874414
CAS RN: 953985-96-1
M. Wt: 486.64
InChI Key: IFMXVIQTTGJUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C27H30N6OS and its molecular weight is 486.64. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Compounds with pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antituberculosis activity. For instance, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates demonstrated promising activity against Mycobacterium tuberculosis, with specific compounds showing significant inhibition rates and low cytotoxicity at tested concentrations (V. U. Jeankumar et al., 2013).

Anticancer Properties

Novel pyrazolopyrimidine derivatives have been explored for their anticancer and anti-5-lipoxygenase agents, indicating the potential utility of such compounds in cancer research and treatment. These compounds were evaluated for cytotoxic activity against various cancer cell lines, revealing structure-activity relationships critical for designing more effective anticancer agents (A. Rahmouni et al., 2016).

Antiparkinsonian and Analgesic Activities

Research into substituted pyridine derivatives derived from 2-chloro-6-ethoxy-4-acetylpyridine has shown that these compounds possess good analgesic and antiparkinsonian activities. This highlights the potential for compounds with similar chemical structures to be used in the development of treatments for neurological conditions (A. Amr et al., 2008).

Anti-Angiogenic and DNA Cleavage Activities

N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and assessed for their anti-angiogenic and DNA cleavage abilities. These studies suggest the potential of such compounds in inhibiting the formation of blood vessels in vivo and exerting cytotoxic effects, which could be beneficial in cancer therapy (Vinaya Kambappa et al., 2017).

Glycine Transporter 1 Inhibition

Compounds have been developed as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These inhibitors, such as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, have shown potential in increasing cerebrospinal fluid concentration of glycine in rats, indicating their potential use in neurological disorder treatments (Shuji Yamamoto et al., 2016).

properties

IUPAC Name

N-[2-(6-ethylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6OS/c1-2-35-27-30-24(32-16-7-4-8-17-32)23-19-29-33(25(23)31-27)18-15-28-26(34)22-13-11-21(12-14-22)20-9-5-3-6-10-20/h3,5-6,9-14,19H,2,4,7-8,15-18H2,1H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMXVIQTTGJUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=N1)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.